molecular formula C12H28BF4P B107324 Tri-tert-butylphosphonium tetrafluoroborate CAS No. 131274-22-1

Tri-tert-butylphosphonium tetrafluoroborate

Cat. No.: B107324
CAS No.: 131274-22-1
M. Wt: 290.13 g/mol
InChI Key: YTJUCJAUJCXFTN-UHFFFAOYSA-O
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Description

Tri-tert-butylphosphonium tetrafluoroborate is an organophosphorus compound with the chemical formula C12H28BF4P. It is a white crystalline solid primarily used as a ligand in catalytic processes, particularly in the field of organic synthesis. The bulky tert-butyl groups create a steric effect that significantly influences the course of chemical reactions .

Mechanism of Action

Target of Action

Tri-tert-butylphosphonium tetrafluoroborate (TTBP·BF4) is primarily used as a ligand in various catalytic reactions . It interacts with palladium (Pd), a transition metal, to form a complex that is used in several types of cross-coupling reactions .

Mode of Action

TTBP·BF4 forms a complex with palladium (0), which is then used in various types of cross-coupling reactions . These reactions include the Suzuki-Miyaura coupling, Negishi coupling, Heck reaction, and others . In these reactions, the TTBP·BF4-Pd complex acts as a catalyst, facilitating the bond formation between two organic compounds .

Biochemical Pathways

The primary biochemical pathway involving TTBP·BF4 is the cross-coupling reaction. In these reactions, the TTBP·BF4-Pd complex acts as a catalyst to facilitate the formation of carbon-carbon (C-C) bonds, a key step in the synthesis of many organic compounds .

Pharmacokinetics

It’s important to note that its use should be handled with care due to its potential to cause skin and eye irritation, and respiratory issues .

Result of Action

The result of TTBP·BF4’s action is the formation of new organic compounds through the creation of C-C bonds. This is achieved through its role as a ligand in palladium-catalyzed cross-coupling reactions .

Action Environment

The efficacy and stability of TTBP·BF4 can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, the reactions involving TTBP·BF4 should be conducted under controlled conditions (e.g., temperature, pressure) to ensure optimal results .

Preparation Methods

Tri-tert-butylphosphonium tetrafluoroborate can be synthesized through the reaction of tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as methylene chloride or chloroform. The compound is hygroscopic and should be stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to prevent decomposition .

Chemical Reactions Analysis

Tri-tert-butylphosphonium tetrafluoroborate undergoes various types of reactions, including:

Comparison with Similar Compounds

Tri-tert-butylphosphonium tetrafluoroborate is unique due to its bulky tert-butyl groups, which provide significant steric hindrance. This property distinguishes it from other phosphonium salts such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical applications.

Biological Activity

Tri-tert-butylphosphonium tetrafluoroborate (TtBPhBF4) is a quaternary ammonium salt that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the current understanding of its biological activity, including antimicrobial efficacy, cytotoxicity, and hemolytic properties, supported by data from various studies.

  • Chemical Formula : C₁₂H₂₈BF₄P
  • Molecular Weight : 290.13 g/mol
  • CAS Number : 131274-22-1
  • Physical Properties :
    • Boiling Point : Not specified
    • Log P (octanol-water partition coefficient) : Varies across different models (ranging from 0.0 to 7.58)
    • Solubility : Generally soluble in organic solvents.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of TtBPhBF4 and related phosphonium salts:

  • Broad-Spectrum Antimicrobial Activity :
    • TtBPhBF4 has shown significant activity against both Gram-positive and Gram-negative bacteria. Specifically, it has been tested against strains such as Staphylococcus aureus (including MRSA), Escherichia coli, and Pseudomonas aeruginosa .
    • The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
  • Comparison with Other Compounds :
    • In comparative studies, TtBPhBF4 exhibited lower cytotoxicity against human cells while maintaining high bactericidal activity, making it a promising candidate for further development as an antimicrobial agent .
  • Case Studies :
    • A study highlighted the effectiveness of TtBPhBF4 as a coating material on plastic surfaces, demonstrating its potential use in medical devices to prevent bacterial colonization .

Cytotoxicity and Hemolytic Properties

Understanding the safety profile of TtBPhBF4 is crucial for its potential therapeutic applications:

  • Cytotoxicity :
    • The compound has been evaluated for cytotoxic effects on normal human liver cell lines. Results indicated that TtBPhBF4 exhibits low cytotoxicity, which is favorable for biomedical applications .
  • Hemolytic Activity :
    • Hemolysis assays conducted on red blood cells showed that TtBPhBF4 has low hemolytic activity, suggesting it is less likely to induce hemolysis compared to other quaternary ammonium compounds .

Structure-Activity Relationship

The biological activity of TtBPhBF4 is influenced by its structural characteristics:

  • Sterically Hindered Cation Structure : The presence of bulky tert-butyl groups around the phosphorus atom contributes to its unique biological profile, enhancing selectivity towards microbial cells while minimizing toxicity to human cells .
  • Anion Influence : The tetrafluoroborate anion also plays a role in modulating the compound's biological activity. Studies suggest that different anions can alter the antimicrobial efficacy of phosphonium salts .

Summary of Research Findings

StudyFindings
Demonstrated broad-spectrum antimicrobial activity with low cytotoxicity against human cells.
Highlighted effective use as a coating material in preventing bacterial colonization on plastics.
Explored structural influences on biological activity and potential applications in pharmaceuticals.

Properties

IUPAC Name

tritert-butylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJUCJAUJCXFTN-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370410
Record name Tri-tert-butylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131274-22-1
Record name Tri-tert-butylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-tert-butylphosphine tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key properties of tri-tert-butylphosphonium tetrafluoroborate that make it useful in chemical synthesis?

A1: this compound is a versatile ligand precursor widely employed in palladium-catalyzed cross-coupling reactions []. Its utility stems from its ability to stabilize catalytically active palladium species, promoting efficient carbon-carbon bond formation. Moreover, this compound exhibits excellent stability both in solid form and in solution, simplifying its handling and storage [].

Q2: How does this compound contribute to palladium-catalyzed reactions?

A2: this compound acts as a ligand for palladium, forming a complex that facilitates oxidative addition, a crucial step in cross-coupling reactions []. The bulky tert-butyl groups on the phosphorous atom create a sterically demanding environment around the palladium center. This steric hindrance promotes the formation of highly reactive palladium species, accelerating the desired coupling reaction.

Q3: Are there any specific examples demonstrating the effectiveness of this compound in synthetic applications?

A3: Yes, research highlights its efficacy in diverse reactions. For instance, it enables the practical synthesis of 2-arylacetic acid esters through palladium-catalyzed dealkoxycarbonylative coupling of malonates with aryl halides []. This method provides a direct and high-yielding route to valuable arylacetic acid esters, showcasing the compound's utility in constructing complex molecules.

Q4: Beyond palladium catalysis, are there other applications for this compound?

A4: Absolutely, its use extends to rhodium-catalyzed reactions as well. Notably, it facilitates the formation of 1H-indenes and 1-alkylideneindans from arylboronate esters in aqueous media []. Its presence as a ligand for rhodium helps stabilize organorhodium intermediates and minimizes undesired side reactions, highlighting its versatility in different catalytic systems.

Q5: What spectroscopic data is useful for characterizing this compound?

A5: NMR spectroscopy provides key structural information []. * 1H NMR (CDCl3): δ 6.07 (d, 1JPH = 465 Hz, 1H), 1.65 ppm (d, 3JPH = 15.3 Hz, 27H)* 31P{1H} NMR (CDCl3): δ 51.7 ppm

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